METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE
Overview
Description
Methyl 2-[(4-nitrophenyl)carbamoyl]acetate is a chemical compound with the molecular formula C10H10N2O5 and a molecular weight of 238.2 g/mol . It is also known by its IUPAC name, methyl 3-[(4-nitrophenyl)amino]-3-oxopropanoate . This compound is characterized by the presence of a nitrophenyl group attached to a carbamoyl acetate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-nitrophenyl)carbamoyl]acetate typically involves the reaction of methyl chloroacetate with 4-nitroaniline in the presence of a base such as sodium carbonate . The reaction proceeds through nucleophilic substitution, where the amino group of 4-nitroaniline attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-nitrophenyl)carbamoyl]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 2-[(4-aminophenyl)carbamoyl]acetate.
Substitution: Various substituted carbamoyl acetates.
Hydrolysis: 2-[(4-nitrophenyl)carbamoyl]acetic acid.
Scientific Research Applications
Methyl 2-[(4-nitrophenyl)carbamoyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(4-nitrophenyl)carbamoyl]acetate involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the palladium catalyst. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(4-aminophenyl)carbamoyl]acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-[(4-nitrophenyl)carbamoyl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[(4-nitrophenyl)carbamoyl]acetate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .
Properties
IUPAC Name |
methyl 3-(4-nitroanilino)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-17-10(14)6-9(13)11-7-2-4-8(5-3-7)12(15)16/h2-5H,6H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGFQMDTGKOJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635936 | |
Record name | Methyl 3-(4-nitroanilino)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328011-26-3 | |
Record name | Methyl 3-(4-nitroanilino)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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